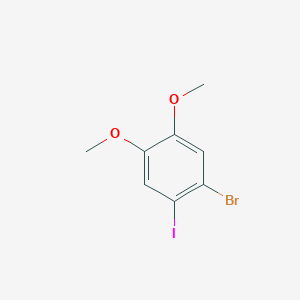

1-Bromo-2-iodo-4,5-dimethoxybenzene

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of halogenated aromatic compounds often involves regioselective halogenation reactions. For instance, the NBS bromination of 1,4-dimethoxy-2,3-dimethylbenzene under various conditions led to different bromination products, including a compound with a bromomethyl group . Similarly, the synthesis of 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene was achieved through direct alkylation involving a brominated intermediate . These studies suggest that controlled bromination is a key step in synthesizing brominated aromatic compounds, which could be applicable to the synthesis of 1-Bromo-2-iodo-4,5-dimethoxybenzene.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives can be determined using spectroscopic methods and X-ray crystallography. For example, the crystal structures of 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene were elucidated, revealing supramolecular features and interactions . Similarly, the molecular structure of 1-Bromo-2,3,5,6-tetramethylbenzene was investigated, showing two stable crystalline phases and detailed crystal structure parameters10. These findings indicate that the molecular structure of 1-Bromo-2-iodo-4,5-dimethoxybenzene could also be characterized by similar techniques to understand its conformation and crystal packing.

Chemical Reactions Analysis

The reactivity of halogenated benzene derivatives is influenced by the presence of halogen substituents, which can participate in various organic transformations. For instance, 1,2-Dibromobenzenes are valuable precursors for reactions based on the intermediate formation of benzynes . The presence of bromine and iodine in 1-Bromo-2-iodo-4,5-dimethoxybenzene would likely make it a reactive intermediate for further functionalization or coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds are affected by the nature and position of the substituents on the benzene ring. The steric and electronic effects of the substituents can influence the compound's melting point, boiling point, solubility, and reactivity. For example, the synthesis and characterization of 2-Bromo-4,5,2',4',6'-pentamethoxyl benzophenone involved determining its structure by various spectroscopic techniques, which are essential for understanding its properties . The physical properties of 1-Bromo-2-iodo-4,5-dimethoxybenzene would similarly be characterized by its substituents' influence on the benzene ring.

Applications De Recherche Scientifique

Ring Halogenations in Synthesis

1-Bromo-2-iodo-4,5-dimethoxybenzene has been utilized in the synthesis of complex halogenated compounds. For instance, Bovonsombat and Mcnelis (1993) demonstrated the use of N-Halosuccinimide with catalytic quantities of acidic catalysts for ring halogenations of polyalkylbenzenes, leading to the preparation of mixed halogenated compounds such as 2-bromo-4-iodo-1,3,5-trimethylbenzene in high yield (Bovonsombat & Mcnelis, 1993).

Thermochemical Studies

Research into the thermochemical properties of halogen-substituted methylbenzenes, including compounds similar to 1-Bromo-2-iodo-4,5-dimethoxybenzene, was conducted by Verevkin et al. (2015). They focused on vapor pressures, vaporization, fusion, and sublimation enthalpies, utilizing quantum-chemical methods and group-additivity procedures (Verevkin et al., 2015).

Synthetic Utility in Organometallic Chemistry

Chuong et al. (2013) explored 1,2-Dibromo-4,5-dimethoxybenzene as a platform for building ditopic ligands with [P,S], [P,P], or [P,B] chelating pockets. This research highlights its potential in the synthesis of complex organometallic compounds with potential applications in catalysis and material science (Chuong et al., 2013).

Application in Domino Processes

The compound has also been used in CuI-catalyzed domino processes to synthesize benzofurans, as demonstrated by Lu et al. (2007). This process involves an intermolecular C-C bond formation followed by an intramolecular C-O bond formation, highlighting its utility in advanced synthetic chemistry (Lu et al., 2007).

Antioxidant and Anticancer Activities

A recent study by Dong et al. (2022) investigated the antioxidant and anticancer activities of synthesized derivatives of bromophenols, which share structural similarities with 1-Bromo-2-iodo-4,5-dimethoxybenzene. This research underscores the potential biomedical applications of such compounds (Dong et al., 2022).

Propriétés

IUPAC Name |

1-bromo-2-iodo-4,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrIO2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMPDNDHPWVUHMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1OC)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391668 | |

| Record name | 1-bromo-2-iodo-4,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-iodo-4,5-dimethoxybenzene | |

CAS RN |

89978-46-1 | |

| Record name | 1-bromo-2-iodo-4,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Trifluoromethyl)phenoxy]ethanethioamide](/img/structure/B1307468.png)

![(Z)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-[3-(trifluoromethyl)phenyl]-2-propenenitrile](/img/structure/B1307472.png)

![2-Oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1307477.png)